N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Overview
Description
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as PAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PAC is a member of the cyclopentanecarboxamide family of compounds and has been found to have a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. This interaction has been found to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of interesting biochemical and physiological effects. In addition to its interactions with the endocannabinoid system, N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and antioxidant properties. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has also been found to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a research tool is its specificity for the CB1 receptor. This specificity allows researchers to study the endocannabinoid system in a more targeted way, which can lead to a better understanding of its role in various physiological processes. However, one limitation of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is its relatively high cost, which can make it difficult for some researchers to use.
Future Directions
There are many potential future directions for research involving N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide analogs that have improved pharmacological properties. Another area of interest is the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the role of the endocannabinoid system in various disease states, including obesity, diabetes, and neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide and its potential as a therapeutic agent.
Scientific Research Applications
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide as a tool to study the endocannabinoid system. N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to interact with the CB1 receptor, which is a key component of the endocannabinoid system. This interaction has been found to have a range of interesting effects, including the modulation of pain perception and the regulation of appetite.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(24)16-6-9-18(10-7-16)23-21(25)22(12-4-5-13-22)17-8-11-19(26-2)20(14-17)27-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTHRLZMZYHFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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